Validated Fragment Binder Status in SARS-CoV-2 PLpro Crystal Structure (PDB 13MZ) vs. Non-Binders
This compound (Fr14473) was among the 129 fragment binders validated by high-resolution X-ray crystallography out of an 800-fragment library screened against the SARS-CoV-2 papain-like protease (PLpro), providing a 16.1% hit-rate for validated binding [1]. Its co-crystal structure (PDB 13MZ, 2.09 Å resolution) provides atomic-level detail of its binding pose, making it experimentally distinguishable from the 671 fragments in the same library that did not yield a validated binding signal. In contrast, the two active inhibitors from the same screen—Fr12895 (PLpro protease IC50 = 8.013 μM) and Fr12338 (deISGylase IC50 = 4.5 μM)—exhibit inhibition but represent a different functional profile [1].
| Evidence Dimension | Binding validation rate among screened fragments and distinct functional profile |
|---|---|
| Target Compound Data | Validated binder (crystal structure confirmed); no detectable PLpro protease or deISGylase inhibition reported from the same assay panel |
| Comparator Or Baseline | Remaining 671 fragments in the library (non-validated binders); Fr12895 (IC50 = 8.013 μM protease inhibition); Fr12338 (IC50 = 4.5 μM deISGylase inhibition) |
| Quantified Difference | 16.1% hit rate for binding among 800 fragments; Fr14473 is a validated binder but inactive in inhibition assays, whereas Fr12895 and Fr12338 are active inhibitors |
| Conditions | Crystallographic fragment screening (PanDDA analysis) using PLpro-C111S mutant; biochemical assays with RLRGG-AMC (protease) and Ac-ISG15prox-Rh110MP (deISGylase) substrates |
Why This Matters
For scientists selecting a chemical probe for PLpro binding-site mapping that does not inhibit the enzyme—a critical requirement for allosteric site identification—Fr14473 is one of only 129 validated binders from this comprehensive screen, unlike the far more numerous inactive fragments.
- [1] Wang, W.W., Huang, L.Q., Xu, Q., Zhu, Z.M., Li, M., Zhou, H., Han, T.L., Zheng, S.H., Li, J., Wang, Q.S., Yu, F. Crystallographic fragment screening discovers novel micromolar active inhibitors and druggable hotspots of SARS-CoV-2 PLpro. Int. J. Biol. Macromol., 347:150689, 2026. View Source
